molecular formula C15H28O4 B1365369 Diisobutylmalonic Acid Diethyl Ester CAS No. 81749-14-6

Diisobutylmalonic Acid Diethyl Ester

Cat. No.: B1365369
CAS No.: 81749-14-6
M. Wt: 272.38 g/mol
InChI Key: NIXFNZVGGMZGPZ-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless clear liquid with a molecular weight of 272.38 g/mol . This compound is a derivative of malonic acid and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutylmalonic Acid Diethyl Ester can be synthesized through the alkylation of diethyl malonate with isobutyl bromide in the presence of a base such as sodium ethoxide . The reaction involves the deprotonation of diethyl malonate to form an enolate, which then undergoes nucleophilic substitution with isobutyl bromide to yield the desired ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Diisobutylmalonic Acid Diethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Alkyl Halides: Isobutyl bromide, methyl iodide

    Acids: Hydrochloric acid, sulfuric acid

Major Products

    Substituted Malonates: Formed through alkylation reactions

    Diisobutylmalonic Acid: Formed through hydrolysis

    Substituted Acetic Acids: Formed through decarboxylation

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diisobutylmalonic Acid Diethyl Ester involves its ability to form enolates, which are highly reactive nucleophiles. These enolates can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the malonate moiety, which stabilizes the enolate intermediate through resonance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisobutylmalonic Acid Diethyl Ester is unique due to the presence of two isobutyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where specific reactivity patterns are desired .

Properties

IUPAC Name

diethyl 2,2-bis(2-methylpropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXFNZVGGMZGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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